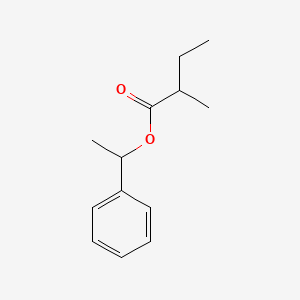
1-Phenylethyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl 2-methylbutyrate, also known as phenethyl 2-methylbutyrate, is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a colorless liquid with a pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries .
Preparation Methods
1-Phenylethyl 2-methylbutyrate can be synthesized through the esterification of phenylethanol with 2-methylbutyric acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial production methods for this compound often involve similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
1-Phenylethyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Phenylethyl 2-methylbutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and fruity scent . In biological systems, the compound may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
1-Phenylethyl 2-methylbutyrate can be compared to other esters with similar structures and properties:
Phenethyl acetate: This compound has a similar floral aroma but differs in its ester group, which is derived from acetic acid rather than 2-methylbutyric acid.
Phenethyl propionate: Another ester with a fruity scent, phenethyl propionate is derived from propionic acid and has slightly different olfactory characteristics.
Benzyl acetate: While not a direct analog, benzyl acetate shares some structural similarities and is also used in fragrances and flavors.
The uniqueness of this compound lies in its specific ester group, which imparts distinct olfactory properties and reactivity compared to its analogs .
Properties
CAS No. |
87708-44-9 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-phenylethyl 2-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-4-10(2)13(14)15-11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChI Key |
KOQHMJIFZXCPNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




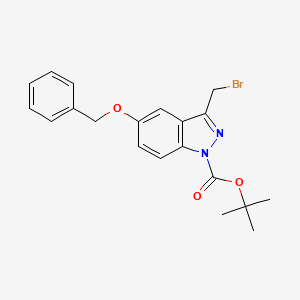
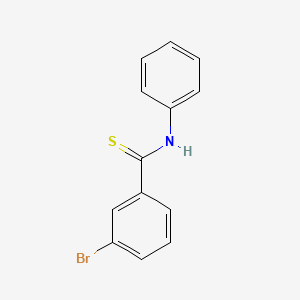
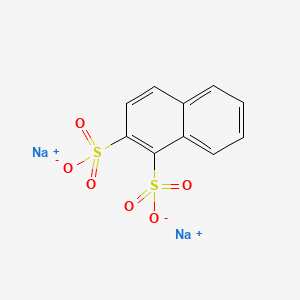
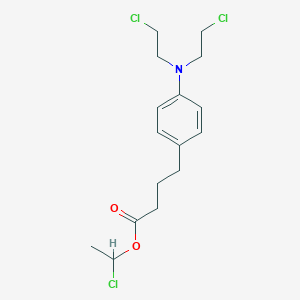
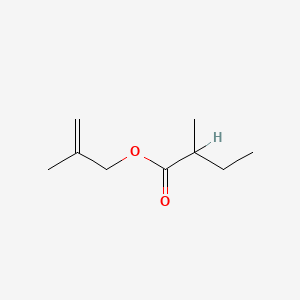
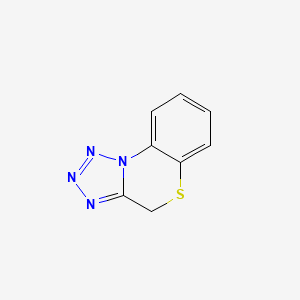


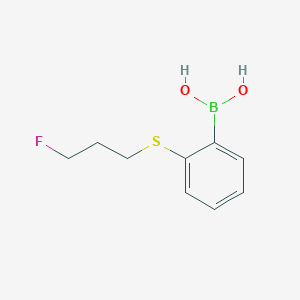
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

